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Compound of Interest

Compound Name:
6-Ethyl-2-oxo-1,2-dihydropyridine-

4-carboxylic acid

Cat. No.: B050826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Allosteric Modulation of
L-type Calcium Channels
Dihydropyridines (DHPs) are a class of organic compounds that function as potent modulators

of L-type voltage-gated calcium channels (LTCCs). These channels, also known as

dihydropyridine receptors, are crucial for a variety of physiological processes, including muscle

contraction, hormone secretion, and neurotransmission. Dihydropyridines exert their effects by

binding to the α1 subunit of the LTCC, which forms the pore of the channel. This binding is

allosteric, meaning it modifies the channel's activity without directly obstructing the calcium ion

pathway.

The action of dihydropyridines is highly dependent on the conformational state of the channel.

They exhibit a higher affinity for the inactivated state of the channel, which is favored during

prolonged depolarization of the cell membrane. This state-dependent binding explains their

tissue selectivity, particularly their pronounced effect on vascular smooth muscle, which

maintains a more depolarized resting membrane potential compared to cardiac muscle.

Dihydropyridine compounds can act as either antagonists (the majority of clinically used DHPs)

or agonists of LTCCs. Antagonists, such as nifedipine and amlodipine, stabilize the closed or

inactivated state of the channel, thereby reducing the influx of calcium into the cell. This leads
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to vasodilation and a decrease in blood pressure. Conversely, agonists, like Bay K 8644,

promote the open state of the channel, leading to an increased calcium influx.

The binding affinity of dihydropyridines is also modulated by the presence of calcium ions

within the channel pore. An increase in intracellular calcium concentration can enhance the

binding of DHP antagonists, creating a feedback loop that potentiates their inhibitory effect.

Downstream Signaling Pathways
The modulation of L-type calcium channels by dihydropyridines initiates a cascade of

intracellular events. By decreasing intracellular calcium concentrations, DHP antagonists inhibit

the calcium-calmodulin complex formation. This, in turn, reduces the activation of myosin light

chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent

relaxation of smooth muscle. In cardiac myocytes, the reduction in calcium influx diminishes the

trigger for calcium-induced calcium release from the sarcoplasmic reticulum, resulting in a

negative inotropic effect.

Conversely, DHP agonists enhance calcium-dependent signaling pathways. The increased

intracellular calcium can activate various transcription factors and enzymes, influencing gene

expression and other cellular processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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